

A Cost-Benefit Analysis of D-Phenylalaninol in Asymmetric Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: *D-Penylalaninol*

Cat. No.: *B555900*

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In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries and building blocks are indispensable tools in this endeavor, guiding reactions to produce a desired stereoisomer. D-Phenylalaninol, a chiral amino alcohol derived from the non-proteinogenic D-phenylalanine, is a versatile asset in asymmetric synthesis.^[1] This guide provides a detailed cost-benefit analysis of using D-Phenylalaninol, comparing it with prominent alternatives, supported by economic data and experimental results.

Core Applications of D-Phenylalaninol

D-Phenylalaninol serves several critical roles in asymmetric synthesis:

- **Chiral Building Block:** It is a key intermediate in the synthesis of various pharmaceuticals, especially for drugs targeting neurological disorders.^[1]
- **Chiral Auxiliary:** Temporarily incorporated into a molecule, it directs the stereochemical outcome of a reaction before being cleaved. It has been used for asymmetric Michael reactions.^[2]
- **Chiral Catalyst Component:** It is used in the formation of chiral catalysts that enable the production of enantiomerically pure compounds.^[1]

This analysis will focus on its application as a chiral auxiliary, comparing it to the widely-used Evans oxazolidinone auxiliaries, a gold standard in the field.^{[3][4]}

Cost Analysis: D-Phenylalaninol vs. Evans Auxiliaries

The economic viability of a synthetic route is a critical consideration for researchers and drug development professionals. The choice of a chiral auxiliary is often influenced by its market price, especially for large-scale synthesis. The following table summarizes the approximate costs of D-Phenylalaninol and a representative Evans auxiliary, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, derived from L-norephedrine.

Compound	Supplier	Quantity	Price (USD)	Cost per Gram (USD)
D-Phenylalaninol	Chem-Impex[1]	25 g	\$53.48	\$2.14
100 g	\$168.35	\$1.68		
1 kg	\$1,440.26	\$1.44		
Oakwood Chemical[5]	5 g	\$11.00	\$2.20	
25 g	\$43.00	\$1.72		
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone	ChemicalBook (Bulk)[6]	1 kg	\$15.00 - \$150.00	\$0.02 - \$0.15
Echemi (Bulk)[7]	1 kg	\$12.00 - \$13.00	\$0.01 - \$0.01	
MySkinRecipes (Lab Scale)[8]	1 g	฿310.00 (~\$8.40)	\$8.40	
25 g	฿6,610.00 (~\$178.65)	\$7.15		

Analysis: For laboratory-scale research (1-25g), D-Phenylalaninol is significantly more cost-effective than the specific Evans auxiliary. However, for bulk and industrial-scale production, the Evans auxiliary demonstrates a dramatic price advantage, with per-kilogram costs that are orders of magnitude lower. This suggests that for initial discovery and process development, D-

Phenylalaninol may be an economical choice, while for manufacturing, an Evans-type auxiliary is likely superior from a cost perspective.

Performance Comparison in Asymmetric Reactions

The ultimate value of a chiral auxiliary lies in its performance—its ability to induce high stereoselectivity and yield. The Diels-Alder reaction, a powerful tool for forming six-membered rings, serves as an excellent benchmark for comparing these auxiliaries.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction between a chiral dienophile (containing the auxiliary) and a diene is a classic test of stereocontrol. High diastereoselectivity (d.e.) and enantioselectivity (e.e.) are desired.

Auxiliary / Dienophile	Diene	Lewis Acid	Yield (%)	Diastereomeric Ratio (endo:exo)	Diastereomeric Excess (% de)	Reference
N-acryloyl-L-phenylalanine methyl ester	Cyclopentadiene	AlCl ₃	Moderate	-	Moderate	[9]
N-acryloyl-L-phenylalanine methyl ester	Cyclopentadiene	TiCl ₄	Low	-	No selectivity	[9]
Evans Auxiliary (Acrylate Ester)	Cyclopentadiene	Et ₂ AlCl	81	>100:1	99%	[10]
Evans Auxiliary (Crotonate Ester)	Cyclopentadiene	Et ₂ AlCl	82	>100:1	97%	[10]
cis-1-arylsulfonamido-2-indanol (Acrylate)	Cyclopentadiene	TiCl ₄ (2 eq.)	83	Exclusively endo	92%	[11]

Analysis: Experimental data clearly indicates the superior performance of Evans auxiliaries in Lewis acid-promoted Diels-Alder reactions.[3][10] They consistently deliver high yields and exceptional diastereoselectivity (>97% d.e.), effectively controlling the stereochemistry of the cycloaddition.[10] In contrast, a dienophile derived from L-phenylalanine (the enantiomer of D-phenylalanine's precursor) showed only moderate and catalyst-dependent selectivity.[9] This

highlights the well-established reliability and high stereocontrol offered by the rigid, chelation-controlling structure of the Evans oxazolidinones.^[3]^[12]

Experimental Protocols & Methodologies

To provide a practical context for the data, this section details a representative experimental protocol for an Evans auxiliary-mediated asymmetric Diels-Alder reaction.

Protocol: Evans Asymmetric Diels-Alder Reaction

This procedure is adapted from the work of Evans et al. (1988).^[10]

Objective: To synthesize a chiral bicyclic adduct via a Diels-Alder reaction between an N-acryloyl oxazolidinone and cyclopentadiene.

Materials:

- (4R,5S)-N-Acryloyl-4-methyl-5-phenyl-2-oxazolidinone (Chiral Dienophile)
- Cyclopentadiene (freshly cracked)
- Diethylaluminum chloride (Et_2AlCl) solution in hexanes
- Dichloromethane (CH_2Cl_2), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl)
- Magnesium sulfate (MgSO_4)
- Standard glassware for anhydrous reactions

Procedure:

- A solution of the chiral N-acryloyl oxazolidinone (1.0 equiv) in anhydrous CH_2Cl_2 is cooled to $-100\text{ }^\circ\text{C}$ under an inert atmosphere (e.g., argon or nitrogen).
- A solution of Et_2AlCl (1.4 equiv) in hexanes is added dropwise, and the resulting mixture is stirred for 5 minutes.

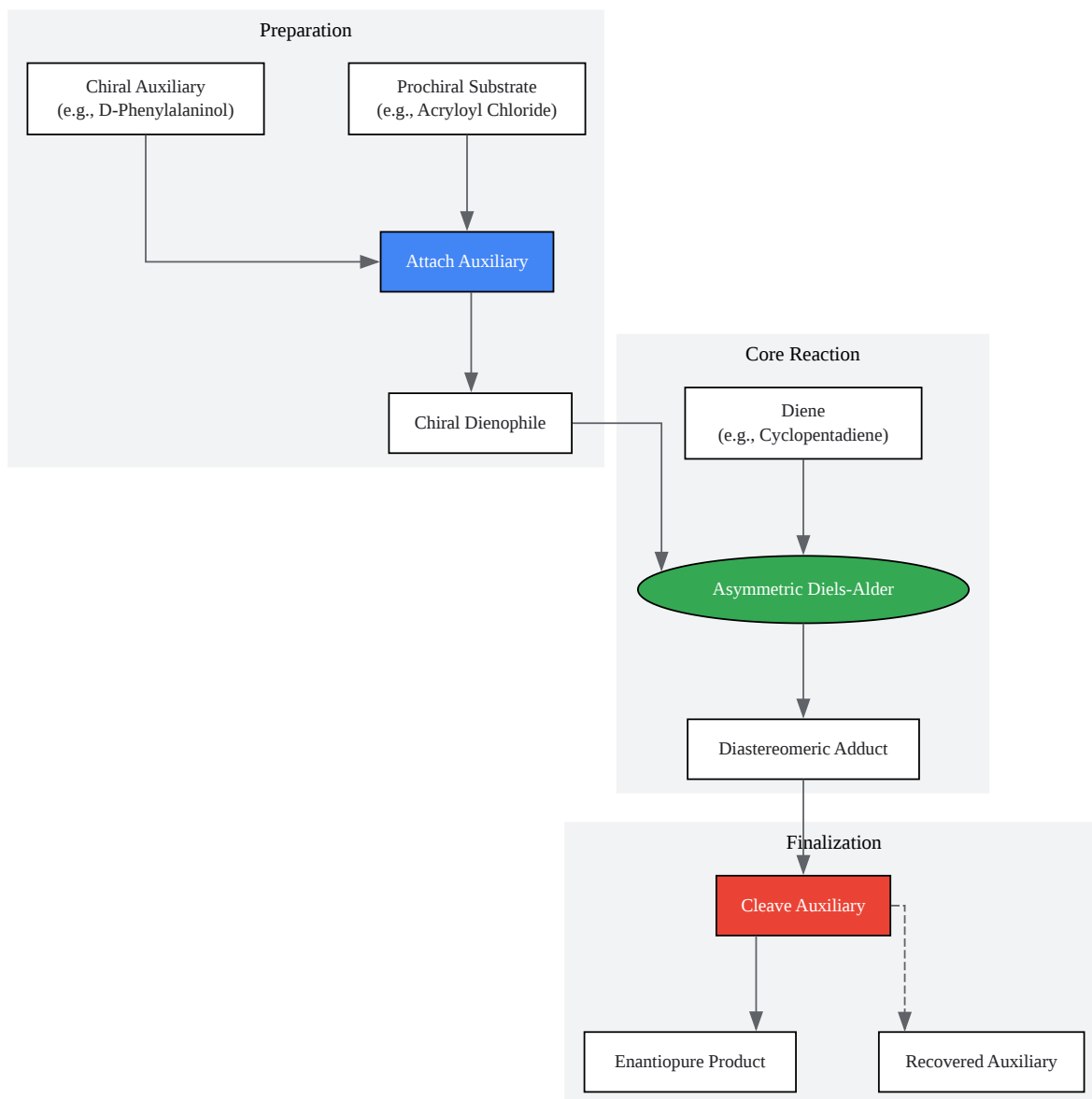
- Freshly cracked cyclopentadiene (3.0 equiv) is added dropwise to the reaction mixture.
- The reaction is stirred at -100 °C for 2-5 minutes.
- The reaction is quenched by the addition of saturated aqueous NH_4Cl solution.
- The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH_2Cl_2 .
- The combined organic layers are washed with brine, dried over MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography to yield the desired cycloadduct.

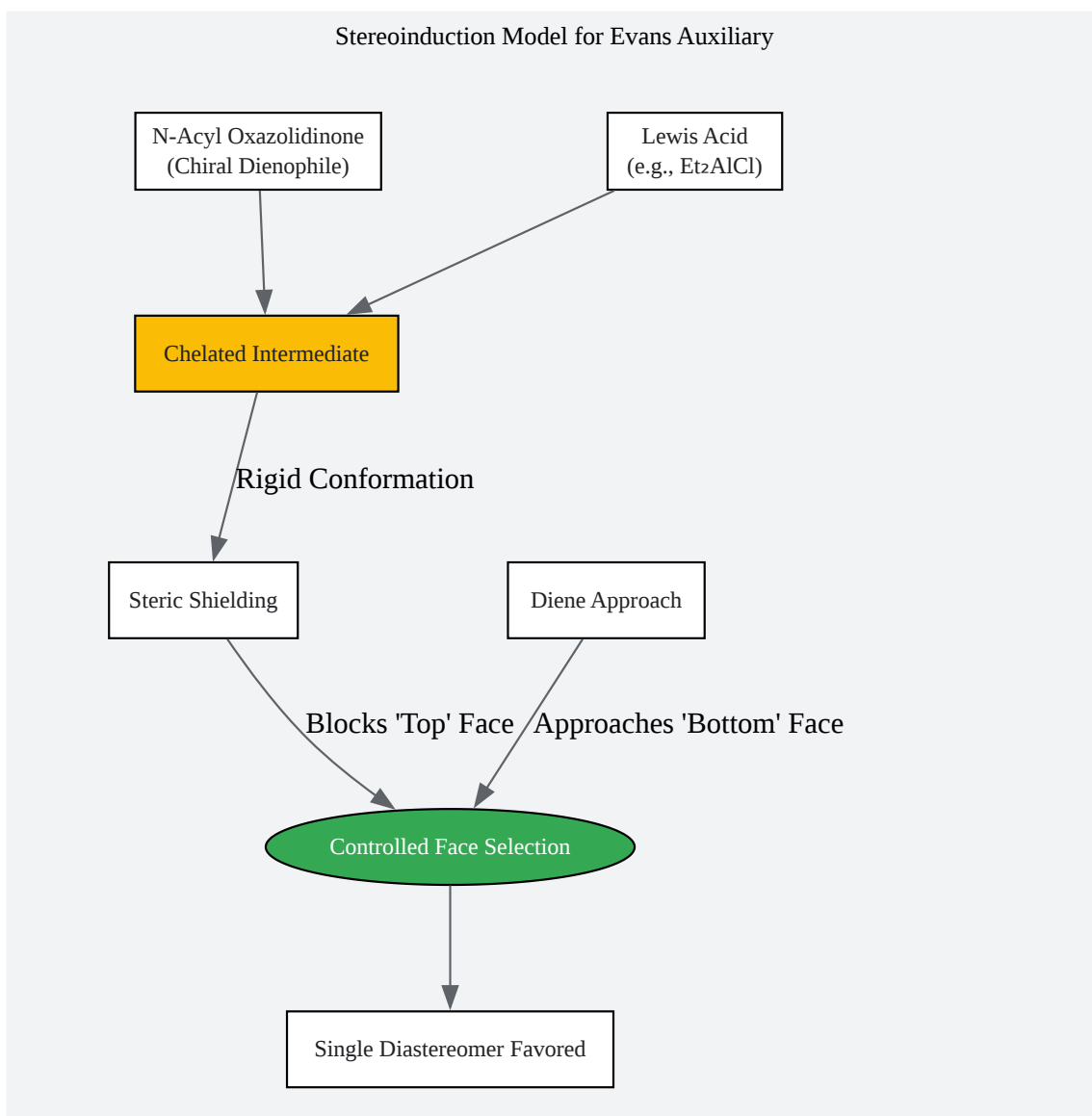
Auxiliary Removal: The chiral auxiliary can be subsequently removed under mild conditions, such as hydrolysis with lithium hydroxide (LiOH) or reductive cleavage with lithium borohydride (LiBH_4), to yield the chiral carboxylic acid or alcohol, respectively, while allowing for the recovery of the valuable auxiliary.[3]

Visualizing the Workflow and Logic

To better understand the process and the factors influencing the reaction's outcome, the following diagrams illustrate the general workflow and the mechanism of stereinduction.

Workflow for Asymmetric Synthesis





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